Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C11H16F3NO4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
HHPQTTRVQFZWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via a multi-step sequence starting from simpler morpholine derivatives. The key challenges include selective functionalization of the morpholine ring and the introduction of the trifluoromethyl and formyl groups without compromising the integrity of other sensitive groups.
Step 1: Protection of the Carboxylic Acid as a tert-Butyl Ester
The carboxylic acid group on the morpholine ring is protected early in the synthesis using tert-butanol and an acid catalyst or via tert-butyl chloroformate, forming the tert-butyl ester. This protection is crucial to prevent unwanted side reactions during subsequent transformations.Step 2: Introduction of the Trifluoromethyl Group
The trifluoromethyl group (-CF3) is introduced at the 2-position of the morpholine ring. This can be achieved through electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) under appropriate catalytic conditions. Alternatively, nucleophilic trifluoromethylation on suitable precursors can be employed.Step 3: Formylation at the 5-Position
The formyl group is introduced via a selective formylation reaction, often using Vilsmeier-Haack conditions (POCl3 and DMF) or via directed lithiation followed by quenching with DMF. The aldehyde functionality is sensitive and requires controlled reaction conditions to avoid overreaction or decomposition.Step 4: Final Purification and Characterization
The crude product is purified by standard chromatographic techniques, such as flash column chromatography, often using C18 reverse-phase cartridges with gradients of acetonitrile and water containing formic acid. The purified compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Reaction Conditions and Yields
In-Depth Research Findings and Analysis
Mechanistic Insights
- The tert-butyl ester protection is stable under the fluorination and formylation conditions, allowing selective functional group transformations without deprotection or hydrolysis.
- The trifluoromethylation step is facilitated by the strong nucleophilicity of the morpholine nitrogen, which can direct the electrophilic trifluoromethyl reagent to the 2-position through coordination effects.
- The formylation at the 5-position benefits from the electron-withdrawing trifluoromethyl group, which activates the adjacent carbon for electrophilic substitution, enabling selective aldehyde installation.
Comparison with Related Morpholine Derivatives
| Compound | Molecular Weight (g/mol) | Key Differences | Preparation Complexity |
|---|---|---|---|
| Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate | 283.24 | Contains trifluoromethyl and formyl groups | Multi-step, requires selective fluorination and formylation |
| Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate | 229.27 | Methyl instead of trifluoromethyl group | Simpler fluorination step |
| (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 229.27 | Hydroxymethyl group instead of formyl/trifluoromethyl | Moderate complexity |
Summary Table of Preparation Methods
| Preparation Stage | Description | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Ester Protection | Formation of tert-butyl ester on carboxyl group | tert-butanol or Boc2O, acid/base catalyst | 85-90 | Protects acid for further steps |
| Trifluoromethyl Group Introduction | Electrophilic or nucleophilic trifluoromethylation | TMSCF3, CsF, catalyst, anhydrous conditions | 70-80 | Requires dry, inert atmosphere |
| Formylation | Introduction of aldehyde at 5-position | Vilsmeier-Haack (POCl3/DMF) or lithiation + DMF | 60-75 | Temperature sensitive step |
| Purification | Chromatographic purification | Reverse-phase flash chromatography | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Properties
The following table summarizes critical molecular and physicochemical properties of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate and its analogues:
*Estimated based on structural similarity.
Detailed Comparative Analysis
Substituent Effects on Reactivity and Solubility
- Trifluoromethyl (-CF₃) vs. Dimethyl (-CH(CH₃)₂):
The trifluoromethyl group in the target compound increases lipophilicity (higher XLogP3) compared to the dimethyl analogue , enhancing membrane permeability but reducing aqueous solubility. The electron-withdrawing nature of -CF₃ also stabilizes adjacent reactive centers, making the compound more resistant to metabolic oxidation . - Formyl (-CHO) Group:
The aldehyde at position 5 enables conjugation with nucleophiles (e.g., amines, hydrazines), a feature critical for forming Schiff bases in drug-linker systems. This contrasts with the 3-oxo group in the analogue from , which participates in hydrogen bonding but lacks direct electrophilic reactivity.
Scaffold Variations: Morpholine vs. Piperazine
- The piperazine-based analogue replaces the morpholine oxygen with a nitrogen, altering electronic distribution and hydrogen-bonding capacity. However, the morpholine scaffold in the target compound offers greater conformational rigidity, which can enhance selectivity in kinase inhibition .
Stereochemical Considerations
- The (5S)-configured morpholine derivative demonstrates the impact of stereochemistry on biological activity. While the target compound’s stereochemistry is unspecified in available data, chiral centers in such molecules often dictate binding affinity and metabolic stability.
Biological Activity
Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 2007915-52-6
- Molecular Weight : 273.24 g/mol
The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate morpholine derivatives with trifluoroacetaldehyde and tert-butyl ester. The specific conditions and reagents can vary, but the general approach is to utilize established methods in organic synthesis to obtain high yields of the desired product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown activity against various bacterial strains, including resistant strains, suggesting potential use in treating infections caused by multi-drug resistant organisms .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. IC50 values for related compounds in this class have been reported in the low micromolar range, highlighting their potential efficacy .
Case Studies and Research Findings
A recent study evaluated a series of morpholine derivatives, including this compound, for their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, with IC50 values ranging from 10 to 50 µM against various cancer types .
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for introducing the trifluoromethyl group into morpholine-based scaffolds?
The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or electrophilic reagents. For example, compounds like 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) are used as acylating agents to incorporate CF3 groups into heterocycles . In morpholine derivatives, this may involve coupling reactions with trifluoromethyl-substituted boronic acids (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine derivatives) under Suzuki-Miyaura conditions .
Q. How can the tert-butyl carbamate protecting group be selectively removed during synthesis?
The tert-butyl carbamate (Boc) group is acid-labile. Deprotection is commonly achieved using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. For example, tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate (CAS 1787250-39-8) undergoes Boc cleavage under acidic conditions to yield free amines .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : <sup>19</sup>F NMR is essential for confirming the presence and environment of the trifluoromethyl group.
- HPLC : Purity analysis (>95%) is standard, as seen in trifluoromethoxy-substituted analogs like 4-(trifluoromethoxy)phenylacetic acid .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C13H8F3NO2 derivatives with MW ~267.20) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the morpholine ring?
The CF3 group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks. For instance, in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7), the CF3 group stabilizes intermediates during cross-coupling reactions . Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. What are the stability challenges of the 5-formyl group under basic or oxidizing conditions?
The aldehyde group is prone to oxidation or nucleophilic addition. Stabilization strategies include using inert atmospheres or temporary protecting groups (e.g., acetals). For example, methyl 5-formyl-4-methyl-2-thiophenecarboxylate requires anhydrous conditions to prevent formyl degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
